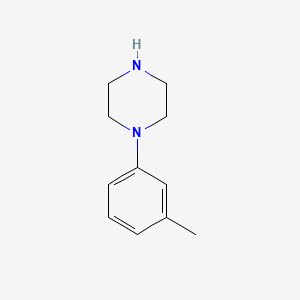

1-(3-Methylphenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHIRLNKIUYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194108 | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41186-03-2 | |

| Record name | 1-(3-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41186-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(M-TOLYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of the Piperazine Scaffold in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (positions 1 and 4), is a highly valued structural motif in the field of medicinal chemistry. researchgate.net Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold." nih.govjetir.org This term reflects the ability of the piperazine core to serve as a versatile framework for the development of ligands that can interact with a wide range of biological targets. nih.govbenthamdirect.comthieme-connect.com

The unique properties of the piperazine moiety contribute to its widespread use in drug design and discovery. nih.gov These characteristics include its solubility, basicity, and conformational flexibility, which can be strategically manipulated to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The two nitrogen atoms within the ring can engage in various interactions, such as hydrogen bonding and ionic bonding, which are crucial for binding to biological receptors and enzymes. researchgate.net

The versatility of the piperazine scaffold is demonstrated by its presence in numerous approved drugs spanning various therapeutic areas. nih.govbohrium.com These include agents with anticancer, antidepressant, antiviral, antifungal, and anti-inflammatory properties. nih.govbenthamdirect.com The ability to easily modify the piperazine ring at its nitrogen atoms allows for the creation of large libraries of compounds with diverse pharmacological activities, making it an attractive starting point for the discovery of novel therapeutic agents. researchgate.netbohrium.com

An Overview of 1 3 Methylphenyl Piperazine As a Research Chemical

1-(3-Methylphenyl)piperazine, also known as 1-(m-Tolyl)piperazine, is a specific derivative of piperazine (B1678402) that has found utility as a key intermediate and building block in synthetic organic chemistry and pharmaceutical research. chemimpex.com Its structure features a piperazine ring where one of the nitrogen atoms is attached to a phenyl group bearing a methyl substituent at the meta-position.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| Appearance | Pale yellow to reddish yellow liquid |

| Boiling Point | 156 °C at 10 mmHg |

| Density | 1.04 g/cm³ |

| Refractive Index | n20D 1.58 |

The data in this table is compiled from various chemical suppliers and databases. chemimpex.comchemicalbook.com

In the realm of research, this compound is primarily employed in the synthesis of more complex molecules. chemimpex.com Its reactive nitrogen atoms provide sites for further chemical modifications, enabling the construction of novel compounds with desired biological activities. For instance, it is used in the preparation of derivatives that have been investigated for their potential in treating neurological disorders. chemimpex.comchemicalbook.com The presence of the 3-methylphenyl group can influence the lipophilicity and steric properties of the final compounds, which in turn can affect their biological interactions.

Contextualization Within the Phenylpiperazine Class of Compounds

Advanced Synthetic Routes for this compound

The construction of the piperazine (B1678402) ring and its subsequent derivatization can be achieved through several advanced synthetic strategies.

The formation of the piperazine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to construct this heterocyclic core. One common approach involves the reaction of a primary amine with a suitable precursor to form a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to yield the piperazine ring. mdpi.comresearchgate.net This method allows for the straightforward structural modification of bioactive molecules. mdpi.com Alternative methods include the Dieckmann cyclization of amino acid derivatives to form piperazine-2,5-diones, which can be further reduced. thieme-connect.com Palladium-catalyzed cyclization reactions have also been employed, coupling a propargyl unit with a diamine component to produce highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Another strategy involves a one-step cyclization of N-heteroalkyl-N'-tosylpiperazines under mild conditions. acs.org

A notable synthesis of a related compound, 1-methyl-3-phenylpiperazine (B26559), involves the reaction of styrene (B11656) oxide with N-methylethanolamine to form a diol intermediate. This diol is then chlorinated and cyclized to yield the piperazine ring. google.com

Hydrogenation is a key technique for the synthesis of substituted piperazines, often involving the reduction of pyrazine (B50134) precursors. nih.govacs.org A facile method for creating chiral piperazines utilizes the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. nih.govacs.orgresearchgate.net This approach has demonstrated high enantioselectivity and is scalable. nih.govacs.org For instance, the hydrogenation of 3-substituted pyrazinium salts can produce piperazines with high yields and enantiomeric excesses. acs.org

Another hydrogenation strategy involves the reduction of pyrazine and its alkyl derivatives to piperazine and alkylpiperazines using a hydrogenation catalyst at elevated temperatures and pressures. google.com Catalysts such as Raney nickel and supported reduced nickel are effective for this transformation. google.com In the synthesis of 1-methyl-3-phenylpiperazine, catalytic hydrogenation is used to remove a benzyl (B1604629) protecting group from a piperazine intermediate. google.com

Nucleophilic substitution is a fundamental reaction for introducing the 3-methylphenyl group and other substituents onto the piperazine scaffold. The piperazine ring, with its two nitrogen atoms, can act as a nucleophile, attacking electrophilic species. evitachem.com For example, N-alkylation can be achieved by reacting piperazine with 3-methylbenzyl halides. vulcanchem.com

In a broader context, the synthesis of N-aryl piperazines often involves the reaction of an aryl halide with piperazine, a reaction that can be facilitated by palladium catalysts, especially with electron-donating and sterically hindered aryl chlorides. organic-chemistry.org The reactivity of chloroethyl groups attached to the piperazine ring allows for ready displacement by various nucleophiles, making it a valuable method for creating diverse derivatives. The synthesis of various N-substituted piperazine derivatives has been accomplished through nucleophilic substitution reactions for potential use as anti-inflammatory agents. nih.gov

Comparative Analysis of Synthetic Protocols

The choice of synthetic route for this compound depends on factors such as efficiency, selectivity, and the desired purity of the final product.

The efficiency and selectivity of synthetic protocols for piperazine derivatives are paramount. For instance, the iridium-catalyzed asymmetric hydrogenation of activated pyrazines provides high enantioselectivity, with up to 96% ee reported for a range of chiral piperazines. nih.govacs.org The choice of solvent and ligand is crucial in optimizing the enantioselectivity of these reactions. acs.org

In contrast, some traditional methods suffer from a lack of selectivity. The methylation of 2-phenylpiperazine, for example, can lead to a mixture of products including the desired 1-methyl-3-phenylpiperazine, as well as unreacted starting material and over-methylated byproducts, necessitating extensive purification. google.com Similarly, the synthesis of 1-methyl-3-phenylpiperazine via the reaction of styrene oxide and N-methylethanolamine can result in the formation of a significant amount of the isomeric 1-methyl-2-phenylpiperazine (B3023066) due to non-selective ring-opening of the epoxide. google.com

Table 1: Comparison of Synthetic Methods for Piperazine Derivatives

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Catalytic Reductive Cyclization of Dioximes | Formation of the piperazine ring from a primary amine via a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net | General method, allows for straightforward structural modification. mdpi.com | May require multiple steps. |

| Iridium-Catalyzed Asymmetric Hydrogenation | Hydrogenation of activated pyrazines to form chiral piperazines. nih.govacs.orgacs.org | High enantioselectivity, scalable. nih.govacs.org | Requires pre-activation of the pyrazine starting material. researchgate.net |

| Nucleophilic Substitution | Reaction of piperazine with electrophiles like aryl halides or alkyl halides. organic-chemistry.orgvulcanchem.com | Versatile for introducing various substituents. | Can lack selectivity and may require catalysts. google.com |

| Dieckmann Cyclization | Cyclization of amino acid derivatives to form piperazine-2,5-diones. thieme-connect.com | Provides access to trisubstituted piperazine-2,5-diones. thieme-connect.com | The dione (B5365651) intermediate requires further reduction. |

Similarly, the synthesis of certain 2-(benzimidazol-2-yl)quinoxalines containing a piperazine moiety can result in the formation of regioisomers. acs.orgnih.gov These isomers can sometimes be separated by column chromatography. nih.gov In some cases, byproducts can also be formed through unexpected side reactions, such as the nucleophilic substitution of a fluorine atom on an aryl ring by a nitrogen atom of a benzimidazole (B57391) system. acs.orgnih.gov

The characterization of these isomers and byproducts is crucial for ensuring the purity of the desired compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for identifying and quantifying these impurities. google.comacs.org For instance, 1H NMR can distinguish between the 1-methyl-3-phenylpiperazine and 1-methyl-2-phenylpiperazine isomers. google.com

Precursor Role in Pharmaceutical Synthesis

The utility of this compound as a building block in the creation of more complex molecules is a cornerstone of its relevance in the pharmaceutical industry. chemimpex.comsmolecule.com Its adaptable structure is particularly valuable in the development of novel drugs, especially those targeting neurological conditions. chemimpex.com

Utility in the Development of Antidepressant Agents

The piperazine nucleus is a common feature in drugs designed to treat psychiatric disorders. smolecule.com this compound and its closely related analogs are key intermediates in the synthesis of several antidepressant medications. smolecule.comservice.gov.uk

Mirtazapine: 1-Methyl-3-phenylpiperazine is a crucial precursor for the synthesis of Mirtazapine, a tetracyclic antidepressant. google.comgoogle.comsphinxsai.com The synthesis of Mirtazapine has been described utilizing 1-Methyl-3-phenylpiperazine as a starting material. google.comgoogle.com

Trazodone: The related compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), serves as a precursor in the production of Trazodone. service.gov.ukeuropa.eurjptonline.org The synthesis involves the alkylation of 1-(3-chlorophenyl)piperazine. rjptonline.org

Nefazodone: 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) (CPCPP), a derivative of a similar piperazine, is a precursor for the antidepressant drug Nefazodone. service.gov.ukeuropa.eu

Flibanserin: While originally investigated as an antidepressant, Flibanserin is now used to treat hypoactive sexual desire disorder. nih.gov Its synthesis can involve the use of piperazine derivatives, which are subsequently arylated. acs.org Some synthetic routes for Flibanserin start with 1-[3-(trifluoromethyl)phenyl]piperazine, a structurally similar compound. mdpi.com

| Precursor | Antidepressant Drug | Note |

|---|---|---|

| 1-Methyl-3-phenylpiperazine | Mirtazapine | A key intermediate in the synthesis of this tetracyclic antidepressant. google.comgoogle.com |

| 1-(3-chlorophenyl)piperazine (mCPP) | Trazodone | A precursor used in the manufacture of this antidepressant. service.gov.ukeuropa.eu |

| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) | Nefazodone | A precursor for this antidepressant drug. service.gov.ukeuropa.eu |

| 1-[3-(trifluoromethyl)phenyl]piperazine | Flibanserin | An analog used in some synthetic routes for this drug. nih.govmdpi.com |

Applications in the Synthesis of Other Therapeutically Relevant Compounds

The versatility of the this compound scaffold extends beyond antidepressants. It serves as a building block for a diverse range of therapeutically relevant compounds. smolecule.com For instance, it is used in the preparation of (2,5-Dioxopyrrolidin-L-yl)(phenyl)acetamide derivatives, which have potential applications in treating neurological disorders. chemicalbook.com Furthermore, derivatives of this compound have been investigated for their potential as antitubercular agents and have shown activity against Mycobacterium tuberculosis. smolecule.com The core structure is also utilized in the synthesis of compounds with potential antimicrobial and anticancer properties.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound allows for a wide array of chemical transformations, enabling the synthesis of a multitude of derivatives with varied biological activities. nih.gov

Oxidation Reactions and Potential Metabolite Formation

Piperazine derivatives, including this compound, can undergo oxidation reactions. evitachem.com Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be used to introduce additional functional groups. evitachem.com N-oxidation is a typical reaction for piperazines, leading to the formation of piperazine N-oxides, which may have altered pharmacological properties. smolecule.comambeed.com In metabolic studies of the related compound 1-(3-chlorophenyl)piperazine (mCPP), hydroxylation of the aromatic ring was observed as a major metabolic pathway. nih.gov This suggests that oxidation of the phenyl ring is a potential route for metabolite formation. Hepatic CYP3A4-mediated oxidation of the piperazine ring has also been noted for some derivatives. vulcanchem.com

Reduction Reactions and Derivative Synthesis

Reduction reactions of this compound derivatives can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). evitachem.com These reactions can modify existing functional groups to produce various derivatives. For example, the reduction of an oxo-piperazine intermediate with lithium aluminum hydride is a step in some synthetic routes. google.com

Substitution Reactions on the Phenyl Moiety

The phenyl group of this compound can undergo substitution reactions, allowing for further functionalization of the molecule. These reactions can introduce various substituents onto the aromatic ring, leading to the synthesis of new derivatives with potentially altered or enhanced biological activities. evitachem.com The synthesis of various N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-perazinyl}acetamides involves the initial synthesis of various substituted anilines which are then coupled to the piperazine moiety. sharif.edu

| Reaction Type | Common Reagents | Potential Products/Significance |

|---|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate evitachem.com | Formation of N-oxides and hydroxylated derivatives; potential for metabolite formation. smolecule.comnih.gov |

| Reduction | Lithium aluminum hydride, Sodium borohydride evitachem.com | Synthesis of various derivatives by modifying existing functional groups. google.com |

| Substitution on Phenyl Moiety | Varies depending on desired substituent | Allows for the creation of a diverse library of derivatives with potentially new biological activities. sharif.edu |

In Vitro Receptor Binding Affinity and Selectivity Profiling

The affinity of this compound and its derivatives for different receptors and transporters has been a subject of extensive research. The structure of these compounds, particularly the substituents on the phenyl ring and the piperazine moiety, significantly influences their binding characteristics. scienceopen.comvulcanchem.com

Phenylpiperazines are known to interact with multiple serotonin (B10506) (5-HT) receptor subtypes, which contributes to their complex pharmacological effects. mdpi.com For instance, 1-(3-chlorophenyl)piperazine (mCPP), a related compound, exhibits agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov The binding affinity of various arylpiperazine derivatives to 5-HT1A and 5-HT2A receptors has been documented, with some compounds showing high, nanomolar affinity. scienceopen.com The nature of the substituent on the phenyl ring is a key determinant of the affinity for 5-HT1A receptors. scienceopen.com

Derivatives of this compound have been investigated for their potential to modulate serotonin receptors. Modifications to the phenyl group can significantly alter the binding affinity to these receptors. Long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. acs.org The general structure of these ligands, consisting of an arylpiperazine core, a linker, and a terminal fragment, allows for modifications that can produce either selective or non-selective compounds. acs.org

Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at Serotonin Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| 1-(2-acetylphenyl)piperazine derivative 9 | 5-HT1A | Equipotent to reference compound 1 |

| 1-(2-acetylphenyl)piperazine derivative 30 | 5-HT1A | Equipotent to reference compound 1 |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives | 5-HT1A | 3.77–1802 |

| 1-(2-acetylphenyl)piperazine derivative 9 | 5-HT7 | 50-fold less potent than reference compound 1 |

| 1-(2-acetylphenyl)piperazine derivative 30 | 5-HT7 | 11-fold less potent than reference compound 1 |

Data sourced from a study on long-chain arylpiperazine derivatives. acs.org

The interaction of phenylpiperazine derivatives with dopamine (B1211576) receptors is another crucial aspect of their pharmacological profile. While some arylpiperazine compounds have shown high affinity for D2 receptors, others have been developed as selective D1 positive allosteric modulators (PAMs). acs.orgnih.gov For example, certain arylpiperazine antipsychotics exhibit interactions with receptor pockets. vulcanchem.com

Studies on structurally related piperazine derivatives have demonstrated D2/D3 receptor agonism. vulcanchem.com Conversely, research has also focused on designing ligands with low affinity for D2 receptors to minimize potential motor side effects. acs.org The substitution of a piperidine (B6355638) ring for a piperazine in some compounds has been shown to induce a gain of efficacy at D2 and D3 receptors. acs.org SKF83959, a compound containing a 1-(3-methylphenyl) group, has been identified as an atypical dopamine D1 receptor agonist. nih.gov

Phenylpiperazine analogs are known to interact with monoamine transporters, including the norepinephrine (B1679862) transporter (NET). nih.gov These compounds can act as inhibitors of monoamine uptake and also induce the release of neurotransmitters. nih.gov The selectivity of these analogs can be adjusted by modifying the substituents on the phenylpiperazine skeleton. nih.gov Specifically, ortho-Methylphenylpiperazine (oMPP), an isomer of mMPP, acts as a serotonin-norepinephrine-dopamine releasing agent with a notable preference for norepinephrine release over serotonin and dopamine. wikipedia.org

Certain derivatives of this compound have been identified as small molecule motilin receptor agonists. researchgate.netlookchem.com For example, GSK962040, a compound incorporating a (3S)-3-methyl-1-piperazinyl moiety, demonstrates potent activity at the human motilin receptor. researchgate.netevitachem.com This agonistic activity suggests a potential for these derivatives in regulating gastrointestinal motility. researchgate.net Other benzylpiperazine derivatives have also been explored for their activity at the GPR38 receptor, which is the motilin receptor. googleapis.com

Mechanisms of Action at Molecular Targets

The interaction of this compound and its analogs with their molecular targets can result in a spectrum of activities, ranging from full agonism to antagonism. sigmaaldrich.comwikipedia.org

Phenylpiperazine derivatives can act as agonists, partial agonists, or antagonists at various receptors. umn.edu An agonist is a compound that activates a receptor to produce a biological response, while an antagonist blocks the action of an agonist. sigmaaldrich.comwikipedia.org

For instance, research has shown that some arylpiperazine derivatives are 5-HT1A receptor agonists, while others act as antagonists. acs.org The functional activity of these ligands can be influenced by the terminal fragment of the molecule. acs.org In the context of dopamine receptors, some compounds exhibit partial agonist profiles, acting as partial antagonists in the presence of a full agonist. acs.org The development of D1 receptor positive allosteric modulators (PAMs) represents another mechanism, where the compound enhances the effect of the endogenous agonist without directly activating the receptor itself. nih.govmdpi.com The enantiomers of some D1R PAMs have been shown to display different affinities and levels of positive cooperativity with dopamine. mdpi.com

Influence on Neurotransmitter Release and Reuptake Mechanisms

This compound (mMPP) and its structurally related compounds, often categorized as piperazine derivatives, exert significant influence on monoaminergic systems by modulating the release and reuptake of key neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NA). srce.hr These compounds can increase the levels of these monoamines through various mechanisms, including inhibiting their reuptake, promoting their release via exocytosis or non-exocytotic processes, and acting as agonists at postsynaptic receptor sites. srce.hr

For instance, the related compound 1-(3-chlorophenyl)piperazine (mCPP) is known to inhibit monoamine reuptake, particularly at the serotonin transporter (SERT), and stimulate the release of 5-HT, DA, and NA in the rat brain. srce.hr Similarly, other piperazine derivatives have been shown to increase the levels of DA, 5-HT, and NA. srce.hr The modulation of these neurotransmitter systems is a key aspect of their pharmacological profile. srce.hr Some piperazine derivatives, like 1-propyl-4-(3-trifluoromethyl-phenyl)piperazine, have been observed to significantly increase the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, in the striatum. google.com

Enzyme Modulation and Inhibition Profiles

The interaction of this compound and its analogs with various enzymes has been a subject of investigation. For example, a study on a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, which share a core structure with mMPP, evaluated their inhibitory effects on several enzymes. researchgate.net While these specific derivatives showed weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), some exhibited moderate potency against α-glucosidase. researchgate.net

In a different context, the compound 2-(4-isobutylphenyl)-1-(4-(m-tolyl)piperazin-1-yl)propan-1-one, which incorporates the this compound moiety, was synthesized and characterized. nih.gov This highlights the use of the mMPP scaffold in developing molecules with potential enzyme-inhibitory activities, such as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov Furthermore, some piperazine derivatives have been investigated for their potential to inhibit cytochrome P450 enzymes like CYP3A4 and CYP2D6, which are crucial for drug metabolism. nih.gov

Comparative Receptor Pharmacology with Structurally Related Piperazine Derivatives

The pharmacological profile of this compound is often understood by comparing it with other substituted piperazine derivatives. These compounds are known to interact with a variety of receptors, including serotonin (5-HT) and dopamine (D2)-like receptors. researchgate.net

The nature of the substituent on the phenyl ring significantly influences receptor affinity and functional activity. For example, replacing the methyl group in mMPP with a trifluoromethyl group to form 1-(3-trifluoromethylphenyl)piperazine (TFMPP) or a chloro group to form 1-(3-chlorophenyl)piperazine (mCPP) leads to compounds with distinct pharmacological profiles. europa.eu Both TFMPP and mCPP are recognized as serotonergic agonists. srce.hr mCPP, in particular, has been extensively used as a research tool due to its agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2B receptors. europa.eu

The piperazine ring itself is a common scaffold in many biologically active compounds. nih.govijpsr.com Studies comparing piperazine and piperidine derivatives have shown that the nature of this heterocyclic core is critical for activity at certain receptors. For instance, replacing a piperazine moiety with a piperidine can dramatically alter the affinity for sigma-1 (σ1) receptors. nih.gov

The following table provides a comparative overview of the receptor interactions of mMPP and related piperazine derivatives.

| Compound | Primary Receptor Interactions | Notes |

| This compound (mMPP) | Interacts with serotonin and dopamine receptors. researchgate.net | The methyl group influences its pharmacological profile compared to other derivatives. europa.eu |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT2C receptor agonist, 5-HT2B receptor antagonist. europa.eu Also interacts with 5-HT1A, 5-HT1B/1D, and 5-HT3 receptors. actaneurologica.be | A metabolite of several psychotropic drugs like trazodone. srce.hr |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Serotonergic agonist. srce.hr | Often found in combination with other piperazine derivatives. europa.eu |

| Benzylpiperazine (BZP) | Dopamine releaser. srce.hr | Possesses stimulant properties. researchgate.net |

| 1-(4-Methoxyphenyl)piperazine (B173029) (MeOPP) | High monoamine release activity and inhibits monoamine reuptake. srce.hr |

Electrophysiological and Neurochemical Characterization of Receptor Activation

The activation of receptors by this compound and its analogs leads to distinct electrophysiological and neurochemical changes. For instance, piperazine derivatives that act as agonists at certain serotonin receptors can influence neuronal firing rates. nih.gov The stimulation of somatodendritic 5-HT1A receptors, for example, inhibits the electrical activity of serotonergic neurons. actaneurologica.be

Neurochemically, the administration of these compounds can alter the turnover rates of neurotransmitters. For example, the novel acetylcholinesterase inhibitor TAK-147, which has a complex structure but demonstrates interactions with monoaminergic systems, was found to accelerate the turnover rates of dopamine, noradrenaline, and serotonin in the rat brain. nih.gov

Furthermore, piperazine derivatives have been shown to activate transient receptor potential canonical (TRPC) channels, which are calcium-permeable cation channels. nih.govresearchgate.net Specifically, compounds like PPZ1 and PPZ2, which are piperazine derivatives, activate TRPC3, TRPC6, and TRPC7 channels, leading to calcium influx in neurons. researchgate.net This activation has been linked to neurotrophic effects, similar to those of brain-derived neurotrophic factor (BDNF). researchgate.net Electrophysiological studies have examined the agonist mode of certain piperazine-based compounds, measuring the current amplitude in response to their application. nih.gov

The following table summarizes key findings from electrophysiological and neurochemical studies of compounds related to this compound.

| Study Type | Compound Class | Key Findings | Reference |

| Neurochemical | Piperazine Derivatives | Increase in dopamine, serotonin, and noradrenaline levels. srce.hr | srce.hr |

| Neurochemical | 1-propyl-4-(3-triflouro-methyl-phenyl) piperazine | Increased 3,4-dihydroxyphenyl-acetic acid in the striatum. google.com | google.com |

| Electrophysiological | Piperazine-based compounds | Examined for agonist activity at GABA-A receptors. nih.gov | nih.gov |

| Electrophysiological & Neurochemical | Piperazine derivatives (PPZ1, PPZ2) | Activated TRPC3/TRPC6/TRPC7 channels, leading to Ca2+ influx in neurons. researchgate.net | researchgate.net |

| Neurochemical | TAK-147 | Accelerated turnover rates of dopamine, noradrenaline, and serotonin. nih.gov | nih.gov |

Preclinical Pharmacokinetic and Metabolic Studies

Absorption and Distribution Research in Animal Models

The absorption and distribution of a compound are fundamental determinants of its potential therapeutic efficacy and are therefore extensively studied in preclinical animal models. While specific quantitative whole-body autoradiography or tissue distribution studies for 1-(3-Methylphenyl)piperazine are not widely published, research on the broader class of arylpiperazine derivatives provides significant insights.

Studies on various arylpiperazine derivatives indicate that they are generally well-absorbed and distribute extensively into tissues. mdpi.com A key characteristic of many of these compounds is their ability to cross the blood-brain barrier, leading to accumulation in the central nervous system, which is often the target site of action for this class of molecules. mdpi.com For instance, research on the structurally related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rodents has shown accumulation in the brain. mdpi.com Furthermore, some arylpiperazines have been observed to have low plasma protein binding, in the range of 30-40%, which would contribute to their wide distribution into various tissues. mdpi.com

In the context of intestinal absorption, this compound was included in a library of piperazine (B1678402) compounds that were evaluated for their ability to enhance intestinal permeation. researchgate.net This suggests that the absorption characteristics of this compound are of scientific interest, likely due to the potential for oral administration of drugs containing this moiety.

The distribution of a related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), was studied in rats, and while specific tissue concentration data is not provided in the abstract, the focus was on its metabolism. chemrxiv.org Another study on a different N-phenylpiperazine derivative, LQFM05, in rats revealed high concentrations in brain tissue, with a brain-to-plasma partition coefficient of 1.9, indicating significant central nervous system penetration. nih.gov The same study also showed high exposure in the kidneys, suggesting a potential route of elimination. nih.gov

| Property | Observation for Related Arylpiperazines | Implication for this compound |

| Tissue Distribution | Extensive, including brain accumulation mdpi.com | Likely to distribute widely in the body, including the CNS. |

| Plasma Protein Binding | Low (e.g., 30-40% for mCPP) mdpi.com | A significant fraction is likely to be unbound and pharmacologically active. |

| Intestinal Permeation | Studied as a permeation enhancer researchgate.net | May have favorable oral absorption characteristics. |

Biotransformation Pathways and Metabolite Identification

The biotransformation of a drug candidate is a critical area of investigation, as it determines the compound's half-life and the nature of its metabolites, which may be active or inactive. The metabolism of this compound is anticipated to follow pathways similar to other phenylpiperazine derivatives, which have been more extensively studied. These pathways primarily involve modifications to the aromatic ring and the piperazine moiety, followed by conjugation reactions.

A primary route of metabolism for many phenylpiperazine compounds is the hydroxylation of the aromatic ring. For the closely related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP), aromatic hydroxylation is the main metabolic pathway observed in rats. nih.gov Similarly, for 1-(3-chlorophenyl)piperazine (mCPP), metabolism in rats involves hydroxylation of the aromatic ring to produce hydroxy-mCPP isomers. enamine.net Given the structural similarity, it is highly probable that this compound undergoes hydroxylation on its tolyl (methylphenyl) ring. The methyl group itself could also be a site of hydroxylation, leading to a benzylic alcohol derivative.

Degradation of the piperazine ring is another significant metabolic pathway for this class of compounds. In studies with mCPP in rats, degradation of the piperazine ring leads to the formation of N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and hydroxy-3-chloroaniline. enamine.net This indicates that the piperazine ring can be opened and further degraded. For 1-(4-methoxyphenyl)piperazine (MeOPP), degradation of the piperazine moiety occurs in addition to O-demethylation. chemrxiv.org It is therefore expected that this compound would also be subject to the opening and degradation of its piperazine ring, leading to various metabolites.

Following the initial Phase I metabolic reactions such as hydroxylation, the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. For mCPP, the hydroxy metabolites are partly excreted as the corresponding glucuronide and/or sulfate (B86663) conjugates. enamine.net This is a common detoxification pathway for xenobiotics. nih.gov Therefore, it is anticipated that the hydroxylated metabolites of this compound would also be conjugated with glucuronic acid and/or sulfate before being eliminated from the body.

The table below summarizes the expected metabolic pathways for this compound based on data from structurally similar compounds.

| Metabolic Pathway | Description | Expected Metabolites of this compound |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the methylphenyl ring. | Hydroxy-1-(3-methylphenyl)piperazine isomers |

| Piperazine Ring Degradation | Opening and cleavage of the piperazine ring. | N-(3-methylphenyl)ethylenediamine, 3-methylaniline, and their hydroxylated derivatives |

| Conjugation | Addition of glucuronic acid or sulfate to hydroxylated metabolites. | Glucuronide and sulfate conjugates of hydroxylated metabolites |

Enzyme Kinetics and Metabolic Interactions

The rate and pathway of a drug's metabolism are governed by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes. Understanding which CYP isoenzymes are involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Research on various piperazine derivatives has consistently shown the involvement of CYP2D6, CYP1A2, and CYP3A4 in their metabolism. A study investigating several piperazine-based compounds found that they had significant inhibitory effects on these isoenzymes, as well as on CYP2C19 and CYP2C9. researchgate.net

A detailed investigation into the metabolism of TFMPP, a close structural analogue of this compound, revealed that its hydroxylation is catalyzed by CYP1A2, CYP2D6, and CYP3A4. nih.gov Notably, CYP2D6 was identified as the most important enzyme in this process, accounting for approximately 81% of the net intrinsic clearance. nih.gov The study also showed that quinidine, a specific inhibitor of CYP2D6, significantly inhibited the hydroxylation of TFMPP. nih.gov Furthermore, metabolite formation was significantly lower in human liver microsomes from individuals with a poor metabolizer genotype for CYP2D6. nih.gov

Given that the primary structural difference between TFMPP and this compound is a trifluoromethyl group versus a methyl group at the same position on the phenyl ring, it is highly probable that CYP2D6, CYP1A2, and CYP3A4 are also the key enzymes responsible for the metabolism of this compound. The relative contribution of each enzyme to its metabolism would require specific experimental determination.

The table below summarizes the key cytochrome P450 isoenzymes implicated in the metabolism of related piperazine derivatives, which are likely to be relevant for this compound.

| CYP Isoenzyme | Role in Metabolism of Related Piperazines | Likely Role for this compound |

| CYP2D6 | Major enzyme for TFMPP hydroxylation. nih.gov | Likely a major enzyme in its metabolism. |

| CYP1A2 | Involved in TFMPP hydroxylation. nih.gov | Likely contributes to its metabolism. |

| CYP3A4 | Involved in TFMPP hydroxylation. nih.gov | Likely contributes to its metabolism. |

Potential for Drug-Drug Interactions

While comprehensive drug-drug interaction studies focusing specifically on this compound (mMPP) are not extensively detailed in publicly available research, the broader class of phenylpiperazine derivatives has been subject to significant investigation. This research provides critical insights into the potential metabolic pathways and enzyme interactions that mMPP may share with its structural analogues.

Studies on various piperazine derivatives consistently indicate that these compounds interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. Research using human liver microsomes has shown that many piperazine analogues exhibit significant inhibitory activity against several key CYP isoenzymes. researchgate.net This suggests a high potential for pharmacokinetic interactions when these compounds are co-administered with other drugs metabolized by the same enzymes.

For instance, detailed investigations into benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), two widely recognized piperazine derivatives, revealed that their metabolism is mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.net Crucially, these two compounds were found to inhibit each other's metabolism, a finding that highlights the competitive nature of these interactions and may have clinical implications when such substances are used in combination. researchgate.net

Further reinforcing this pattern, studies on 1-(4-methoxyphenyl)piperazine (MeOPP) identified the polymorphically expressed CYP2D6 as the primary enzyme responsible for its O-demethylation. tandfonline.com The metabolism of MeOPP was significantly inhibited by quinidine, a specific chemical inhibitor of CYP2D6, confirming the enzyme's central role. tandfonline.com Given that this compound is structurally related to these compounds, it is plausible that its metabolism also heavily involves CYP450 enzymes, particularly CYP2D6, creating a potential for similar drug-drug interactions.

Table 1: Documented Cytochrome P450 Interactions for Various Piperazine Derivatives

| Piperazine Derivative | Interacting CYP Isoenzyme(s) | Nature of Interaction | Source |

|---|---|---|---|

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Substrate, Inhibitor | researchgate.net |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Substrate, Inhibitor | researchgate.net |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | CYP2D6 | Substrate | tandfonline.com |

| 1-(3-chlorophenyl)piperazine (mCPP) | CYP2D6 (implicated) | Substrate | europa.eu |

Excretion Profiles and Elimination Kinetics

Specific data on the excretion profile and elimination kinetics of this compound are limited. However, studies on closely related phenylpiperazine compounds provide a predictive framework for its likely behavior in the body.

The elimination half-life of piperazine derivatives can vary. For example, following oral administration to healthy human volunteers, the elimination half-life of 1-(3-chlorophenyl)piperazine (mCPP) was found to range from 2.6 to 6.1 hours, though with considerable variation in peak plasma concentrations and bioavailability among individuals. europa.eu

The primary route of elimination for piperazine compounds is through extensive metabolism, with the resulting metabolites being excreted from the body. In rats, mCPP is extensively metabolized via hydroxylation of its aromatic ring and, to a lesser degree, by the degradation of the piperazine ring itself. europa.eu The resulting hydroxy-metabolites are partly excreted in the urine as glucuronic and/or sulphuric acid conjugates. europa.eu Similarly, metabolites of BZP, such as 4-hydroxy-BZP and 3-hydroxy-BZP, are also excreted as glucuronide and sulphate conjugates in the urine. europa.eu

For other more complex molecules containing a piperazine moiety, such as the neurokinin-1 receptor antagonist casopitant (B1241461), elimination is also largely driven by metabolism. nih.gov In preclinical studies involving mice, rats, and dogs, the metabolites of casopitant were primarily excreted in the feces, with urinary excretion representing only a minor pathway, accounting for just 2% to 7% of the administered dose. nih.gov This suggests that for some piperazine-based compounds, the biliary-fecal route can be the predominant path of excretion.

Table 2: Elimination and Excretion Data for Related Piperazine Compounds

| Compound | Parameter | Finding | Species | Source |

|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine (mCPP) | Elimination Half-Life | 2.6 - 6.1 hours | Human | europa.eu |

| 1-(3-chlorophenyl)piperazine (mCPP) | Primary Excretion Route | Metabolites excreted in urine (as conjugates) | Rat | europa.eu |

| Benzylpiperazine (BZP) | Primary Excretion Route | Metabolites excreted in urine (as conjugates) | Human/Animal | europa.eu |

| Casopitant | Primary Excretion Route | Metabolites primarily in feces | Mouse, Rat, Dog | nih.gov |

| Casopitant | Urinary Excretion | 2-7% of dose | Mouse, Rat, Dog | nih.gov |

Neuropharmacological and Behavioral Effects in Animal Models

Evaluation of Anxiolytic and Anxiogenic-like Properties

Direct studies evaluating the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) properties of 1-(3-Methylphenyl)piperazine are not readily found in the current body of scientific literature. However, research into derivatives and related compounds provides some insight. For instance, a complex derivative, 3-phenyl-2-(4-(3-methylphenyl)piperazin-1-yl)quinazolin-4(3H)-one, has been synthesized and shown to possess significant antianxiety activity in animal models like the elevated plus-maze test and hole-board test. This suggests that the this compound moiety can be a component of molecules with anxiolytic potential.

Furthermore, the general class of arylpiperazines is known to interact with serotonin (B10506) receptors, which are key targets for anxiety medications. Structural analogs of this compound are noted to exhibit properties like 5-HT₁A partial agonism, a mechanism associated with potential anxiolytic effects vulcanchem.com. The endocannabinoid system, another target for anxiolytic drugs, has been explored with complex amides of ibuprofen (B1674241) that incorporate a 1-(3-aryl)piperazine structure, including the 3-methylphenyl variant nih.gov. These studies focus on the inhibition of fatty acid amide hydrolase (FAAH), a mechanism linked to reducing anxiety-like behaviors nih.govresearchgate.net.

Table 1: Anxiolytic-like Activity of a this compound Derivative

| Compound | Animal Model | Key Finding |

|---|

Impact on Locomotor Activity and Feeding Behavior

Specific data on the effects of this compound on locomotor activity and feeding behavior is not detailed in available studies. However, extensive research on its analog, m-CPP, provides a predictive framework. Phenylpiperazine compounds, including m-CPP and TFMPP, generally produce a dose-dependent suppression of spontaneous locomotor activity in rats google.com.na. This effect is believed to be mediated by the stimulation of serotonin receptors google.com.na. In contrast, chronic infusion of m-CPP did not lead to significant long-term reductions in locomotor activity, suggesting potential adaptations over time vulcanchem.com.

Regarding feeding behavior, m-CPP is well-documented to reduce food intake (hypophagia) and attenuate body weight gain in animal models vulcanchem.com. This effect is a hallmark of compounds that act as 5-HT₂C receptor agonists. Given the structural similarity, it is plausible that this compound could exhibit similar effects, though this remains to be experimentally verified.

Modulation of Neurotransmitter Levels and Turnover in Brain Regions

Direct analysis of how this compound modulates neurotransmitter metabolites in specific brain regions has not been published. The effects are inferred from studies on its analogs.

Studies on m-CPP show that it increases the levels of the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brains of rats. researchgate.net This increase in 5-HIAA is indicative of enhanced serotonin turnover. Conversely, another analog, 1-(1-naphthyl)piperazine, was found to decrease 5-HIAA levels, demonstrating that small structural changes can alter the neurochemical profile nih.gov. The effect of this compound on serotonin metabolism is currently unknown.

The influence of this compound on dopamine (B1211576) metabolism is also not specifically documented. Research on m-CPP has shown that it can decrease levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain researchgate.net. This suggests an inhibitory effect on dopamine transmission, potentially via the activation of serotonin receptors that modulate dopamine release researchgate.net.

Table 2: Effects of an Analog (m-CPP) on Neurotransmitter Metabolites

| Analog | Metabolite | Effect in Rat Brain | Reference |

|---|---|---|---|

| m-CPP | 5-HIAA | Increased | researchgate.net |

Stress Response and Neuroendocrine Modulation Studies

There is no specific research detailing the role of this compound in stress response or neuroendocrine modulation. Studies using related compounds have shown that both stress and the administration of m-CPP can elicit similar anxiogenic-like behavioral responses in animal models researchgate.net. Furthermore, the neurochemical effects of m-CPP on serotonin and dopamine metabolites were found to be more pronounced in animals previously exposed to restraint stress researchgate.net. Neuropeptides like corticotropin-releasing factor (CRF) and systems involving oxytocin (B344502) are central to the neuroendocrine response to stress, and piperazine (B1678402) derivatives have been investigated in this context, though not the specific 3-methylphenyl variant google.com.

Discriminative Stimulus Properties and Behavioral Paradigms

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a compound by training animals to recognize its internal cues. There are no published studies that have used this compound as a training drug or as a test compound in such paradigms. However, its analogs, TFMPP and m-CPP, have been characterized. TFMPP has been used as a training drug, establishing it has distinct interoceptive cues, likely related to its action as a 5-HT1B agonist. In other studies, neither TFMPP nor m-CPP substituted for the discriminative stimulus of hallucinogenic 5-HT2 agonists, indicating their subjective effects are different google.com. One study reported that rats trained to discriminate ethanol (B145695) from saline partially generalized to TFMPP, suggesting some shared stimulus properties. These findings highlight the utility of the paradigm for characterizing arylpiperazines, a potential avenue for future research into this compound.

Structure Activity Relationship Sar and Computational Chemistry

Correlating Structural Modifications with Pharmacological Activity

Alterations to the core structure of 1-(3-Methylphenyl)piperazine, both on the phenyl ring and the piperazine (B1678402) moiety, have profound effects on its interaction with biological targets.

The nature, position, and physicochemical properties of substituents on the phenyl ring are critical determinants of pharmacological activity. nih.gov Structure-activity relationship studies have shown that even minor changes to the substitution pattern can significantly alter receptor binding affinity. For instance, research on N-(substituted phenyl)-piperazine derivatives has indicated that the presence of either electron-donating or electron-withdrawing groups on the phenyl ring can be beneficial for antimycobacterial activity compared to an unsubstituted ring. mdpi.com

Specifically for phenylpiperazine analogues, the position of the substituent is crucial. Studies have found that substitution at the 3-position of the phenyl ring, as seen in this compound, can be particularly effective for certain biological activities. nih.gov The introduction of various substituents allows for the modulation of properties such as lipophilicity, electronic distribution, and steric bulk, all of which influence how the molecule fits into and interacts with the binding pocket of a receptor. nih.gov

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity

| Substituent Type | Position | General Effect on Activity | Example Compound Class |

|---|---|---|---|

| Unsubstituted (Hydrogen) | - | Serves as a baseline for comparison. | 1-Phenylpiperazine (B188723) |

| Electron-Donating (e.g., -CH₃) | meta (3-position) | Can enhance activity depending on the target. nih.gov | This compound |

| Electron-Withdrawing (e.g., -Cl, -CF₃) | meta, para | Often enhances activity through modified electronic interactions. mdpi.com | 1-(3-Chlorophenyl)piperazine (B195711) |

| Bulky Groups | ortho, meta, para | Can either improve binding through increased hydrophobic interactions or hinder it due to steric clash. | 1-(3,4-Dichlorophenyl)piperazine |

Modifications to the piperazine ring can include:

Substitution on the second nitrogen (N4): This is a common strategy to introduce diverse chemical functionalities that can interact with specific receptor sub-pockets.

Substitution on the carbon atoms of the ring: Introducing substituents on the carbon skeleton of the piperazine ring adds structural complexity and can create chiral centers, which may lead to stereoselective biological activity. nih.gov

Replacement of the piperazine ring: Studies have shown that the integrity of the six-membered piperazine ring is often essential for activity. Replacing it with more flexible systems, such as an ethylenediamine group, can lead to a significant decrease or complete loss of biological activity, highlighting the importance of the ring's conformational constraint. biorxiv.org

The incorporation of the piperazine moiety often improves the pharmacokinetic properties of a compound, for instance, by increasing water solubility, which is crucial for bioavailability. nih.govtandfonline.com

Stereochemical Considerations in Biological Activity

The introduction of chiral centers into derivatives of this compound can lead to the formation of stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different pharmacological activities, binding affinities, and metabolic profiles. researchgate.net SAR studies have revealed the importance of stereochemistry in mediating interactions with biological targets. researchgate.net The specific three-dimensional arrangement of atoms and functional groups is critical for achieving an optimal fit with the chiral environment of a receptor's binding site. Therefore, controlling the stereochemistry of substituents on either the phenyl or piperazine ring is a key strategy in designing more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com

For piperazine derivatives, various QSAR models have been successfully developed to predict their activity as inhibitors of specific enzymes or as ligands for various receptors. nih.govmdpi.comscispace.com These models are typically built using statistical regression methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or non-linear methods like Artificial Neural Networks (ANN). mdpi.comwu.ac.th

The development process involves:

Assembling a dataset of piperazine analogues with their experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical techniques to build a regression model that correlates the descriptors with the activity.

Rigorously validating the model to ensure its statistical significance and predictive power.

A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²) for the training set, a high cross-validation coefficient (Q²), and good predictive ability for an external test set (R² pred). scispace.comopenpharmaceuticalsciencesjournal.combenthamopenarchives.com Such models provide valuable insights into the mechanisms of action and can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 2: Statistical Validation Parameters in QSAR Model Development

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model using methods like leave-one-out (LOO). | > 0.5 |

| R² pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.5 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | As low as possible |

The predictive power of a QSAR model depends on the molecular descriptors used in its construction. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. ucsb.edu They can be broadly categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings. openpharmaceuticalsciencesjournal.combenthamopenarchives.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. The Topological Polar Surface Area (PSA) is a key descriptor in this class. mdpi.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. These are crucial for understanding reactivity and electrostatic interactions. mdpi.comucsb.edu

Physicochemical Descriptors: These relate to the bulk properties of the compound, with LogP (the logarithm of the octanol-water partition coefficient) being a critical descriptor for lipophilicity, and Molar Refractivity (MR) describing the molecule's volume and polarizability. mdpi.comdrugdesign.org

The selection of relevant descriptors is a critical step in QSAR modeling, as they provide the link between the chemical structure and the observed biological response. mdpi.com For instance, a QSAR model might reveal that high inhibitory activity in a series of piperazine derivatives is correlated with low LUMO energy, high lipophilicity (LogP), and the presence of a hydrogen bond donor at a specific position. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and potential biological activity of molecules like this compound at an electronic level. These in silico methods allow for the prediction of molecular structure, reactivity, and interactions with biological targets, guiding further experimental research.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netnih.gov It is a widely used tool in computational chemistry to determine molecular properties like energies, geometries, and vibrational frequencies. ijcrt.org DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional using the Lee-Yang-Parr correlation functional) method combined with basis sets like 6-31G or 6-311G**, are frequently employed to optimize the molecular geometry and analyze the ground state electronic properties of piperazine derivatives. researchgate.netnih.govijcrt.org

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | DFT/B3LYP/6-31G |

| Optimized Geometry | The 3D coordinates of each atom corresponding to the minimum energy conformation. | DFT/B3LYP/6-31G |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. | DFT/B3LYP/6-31G |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, indicating reactive sites. | DFT/B3LYP/6-31G |

Frontier Molecular Orbital Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijcrt.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. ijcrt.org Such molecules are often referred to as "soft molecules."

In the context of this compound and its derivatives, calculating the HOMO and LUMO energies helps to understand the charge transfer that can occur within the molecule. ijcrt.org This analysis is instrumental in predicting how the molecule will interact with other molecules, including biological receptors. The distribution of the HOMO and LUMO across the molecular structure indicates the primary sites for electron donation and acceptance, respectively. researchgate.net

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 5.6 | Indicates molecular reactivity and kinetic stability. |

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. pharmaceuticaljournal.netresearchgate.net It is a fundamental tool in drug design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For compounds containing the piperazine scaffold, molecular docking studies are frequently performed to explore their binding modes with various protein targets. pharmaceuticaljournal.netresearchgate.netnih.gov These studies have investigated the interactions of piperazine derivatives with targets such as:

Peroxisome proliferator-activated receptor gamma (PPARγ), a target in type 2 diabetes. pharmaceuticaljournal.net

Sigma-1 (σ1) receptors, which are implicated in neurological disorders. nih.govnih.gov

Carbonic anhydrases, which are targets in cancer therapy. nih.gov

Epidermal growth factor receptor (EGFR) kinase, another anticancer target. nih.gov

The docking process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. The results reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. pharmaceuticaljournal.net For example, docking studies might show the piperazine nitrogen atoms acting as hydrogen bond acceptors, while the methylphenyl group engages in hydrophobic interactions within a pocket of the receptor's active site. These computational predictions provide a structural basis for understanding the compound's biological activity and guide the design of new derivatives with improved efficacy and selectivity. nih.govrsc.org

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | -8.5 | Glu172, Tyr120 | Hydrogen Bonding, Pi-Pi Stacking |

| Carbonic Anhydrase IX | -8.4 | Val130, Asn66, Gln92 | Hydrogen Bonding, Hydrophobic |

| PPARγ | -9.2 | Ser289, His449, Tyr473 | Hydrogen Bonding, Hydrophobic |

Potential Therapeutic Applications and Research Avenues

Investigation as a Precursor for Antidepressant Development

The piperazine (B1678402) structure is a common feature in many commercially available antidepressant medications. nih.gov This has led researchers to investigate various piperazine derivatives, including 1-(3-Methylphenyl)piperazine, as potential building blocks for new antidepressant drugs. nih.govresearchgate.net The underlying theory is that the piperazine core contributes favorably to the pharmacokinetic profile of these drugs within the central nervous system and is crucial for their specific binding to target receptors. nih.gov

Derivatives of this compound are being studied for their potential to modulate the serotonergic system, a key target for many antidepressants. nih.govsmolecule.com The development of new antidepressants often involves modifying the structure of existing compounds to enhance their efficacy and reduce side effects. nih.gov For instance, some research focuses on creating compounds that not only inhibit serotonin (B10506) reuptake but also act as antagonists at specific serotonin receptors, which may lead to a faster onset of action. nih.govgoogle.com The use of this compound as a precursor allows for the synthesis of a variety of new chemical entities that can be tested for these desired properties. google.comservice.gov.uk

Exploration in Central Nervous System Disorders

The potential of this compound and its derivatives extends to a range of central nervous system (CNS) disorders, primarily due to their interaction with neurotransmitter systems.

Psychiatric Research Probes for Serotonin System Function

Phenylpiperazine derivatives are widely utilized as research tools to investigate the function of the serotonin system. europa.euoup.com For example, the related compound m-chlorophenylpiperazine (mCPP) is a known agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor, making it a valuable probe in psychiatric research. europa.eu The structural similarities suggest that this compound could also serve as a useful tool for studying serotonin receptor function and its role in various psychological processes.

Potential in Anxiety Disorder Therapeutics

The modulation of the serotonin system is a key strategy in the treatment of anxiety disorders. google.com Research into phenylpiperazine derivatives has shown that modifications to the phenyl group can significantly influence their binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating anxiety. The anxiolytic potential of these compounds is often linked to their activity as serotonin reuptake inhibitors and their interactions with specific serotonin receptor subtypes. google.comgoogle.com Some thiazolidinylalkylene piperazine derivatives have demonstrated anxiolytic properties in preclinical studies. google.com

Research into Antipsychotic and Antihistamine Properties

The therapeutic potential of piperazine derivatives also extends to antipsychotic and antihistamine applications. researchgate.netresearchgate.net Certain piperazine compounds have been investigated for their neuroleptic (antipsychotic) activity, which is believed to be mediated through their effects on the central nervous system. google.com Additionally, many diphenylmethylpiperazines, which are structurally related to phenylpiperazines, are used as antihistamine drugs. europa.eu Some piperazine derivatives have also been noted to possess antihistaminic properties. drugbank.com

Research in Anticancer and Antimicrobial Activities

Recent scientific investigations have highlighted the potential of piperazine derivatives, including those related to this compound, in the fields of oncology and infectious diseases.

A variety of piperazine derivatives have demonstrated significant antiproliferative activity against different cancer cell lines. researchgate.netresearchgate.net For example, certain novel piperazine-chalcone hybrids have been designed and evaluated for their anticancer potential. tandfonline.com Studies have shown that some piperazine derivatives can inhibit the proliferation of cancer cells and that their cytotoxic effects can be enhanced when used in combination with established anticancer drugs. nih.gov The piperazine moiety is a common structural feature in many compounds with reported cytotoxic activity against various cancer cells. researchgate.netresearchgate.net

In addition to anticancer properties, piperazine derivatives are also being explored for their antimicrobial activities. researchgate.netsmolecule.comresearchgate.net Research has shown that some newly synthesized piperazine derivatives exhibit promising antibacterial and antifungal properties. japsonline.comsphinxsai.comnih.gov For instance, certain 1,3,4-oxadiazoles containing a piperazine moiety have been synthesized and screened for in vitro antimicrobial activity. sphinxsai.com These findings suggest that the piperazine scaffold could be a valuable starting point for the development of new antimicrobial agents.

Studies on Intestinal Permeation Enhancement

A significant challenge in the oral delivery of many therapeutic drugs is their poor absorption across the intestinal wall. nih.gov Chemical permeation enhancers are being investigated as a strategy to overcome this barrier, and piperazine derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.net

Studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that 1-phenylpiperazine (B188723) and its derivatives can increase the permeability of the intestinal barrier. nih.govresearchgate.net Specifically, a study of 13 different phenylpiperazine derivatives found that aliphatic substitutions on the phenyl ring, such as the methyl group in this compound, resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov Further research using isolated rat intestinal tissue has also demonstrated the potential of certain phenylpiperazine derivatives to enhance the absorption of poorly permeable molecules. nih.gov These studies suggest that compounds like this compound could be valuable in developing more effective oral drug formulations. researchgate.netnih.gov

Role in Cardiovascular Research (e.g., Antihypertensive Potential)

The this compound moiety is integral to the structure of Centhaquin, a compound investigated for its unique cardiovascular effects. thieme-connect.com Centhaquin is synthesized from this compound and 2-vinyl quinoline. thieme-connect.com Studies on Centhaquin have revealed a distinctive pharmacological profile characterized by a combination of positive inotropic action, which increases cardiac output, and sympatholytic action, which leads to vasodilation. thieme-connect.com This dual action results in complex effects on mean arterial pressure (MAP). thieme-connect.com

Research in urethane-anesthetized rats has demonstrated that Centhaquin can induce bradycardia. thieme-connect.com For instance, doses of 0.05 mg.kg⁻¹, 0.15 mg.kg⁻¹, and 0.45 mg.kg⁻¹ resulted in a 10.5%, 12.6%, and 13.3% decrease in heart rate, respectively. thieme-connect.com The citrate (B86180) salt of Centhaquin produced an even more significant reduction in heart rate at similar doses. thieme-connect.com

| Compound | Precursor(s) | Investigated Cardiovascular Effect | Research Model |

| Centhaquin | This compound, 2-vinyl quinoline | Positive inotropic and sympatholytic action; Bradycardia | Urethane-anesthetized rats |

Advanced Medicinal Chemistry Applications

The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the adaptable nature of the piperazine ring for chemical modifications. smolecule.com This allows for the synthesis of a wide array of derivatives with diverse biological activities. Its utility spans from the development of agents targeting the central nervous system to the creation of novel antimicrobial compounds.

In the realm of CNS drug discovery, this compound serves as a key intermediate. chemimpex.com Derivatives have been synthesized and evaluated for potential antidepressant and antipsychotic activities, often attributed to their interaction with neurotransmitter systems like serotonin and dopamine (B1211576) receptors. smolecule.comsmolecule.com For example, it is a precursor for compounds designed as potential antidepressants. smolecule.com Furthermore, its structural analogs are utilized as tool compounds in neuroscience to study monoamine transporters. vulcanchem.com

The applications extend beyond neurology. Researchers have incorporated the this compound moiety into more complex molecules to explore other therapeutic areas. For instance, it has been used in the synthesis of novel azole piperazine congeners which were subsequently tested for antimicrobial and antioxidant activities. japsonline.com Other research has focused on creating phenylpiperazine derivatives with acaricidal properties for potential use in agriculture. nih.gov The synthesis of these derivatives often involves reactions such as N-alkylation and acylation of the piperazine nitrogen atoms, allowing for the fine-tuning of their pharmacological profiles. smolecule.com

| Application Area | Derivative/Target Class | Synthetic Approach |

| Neuroscience | Antidepressant precursors, Antipsychotic agents | Use as a chemical intermediate and building block |

| Antimicrobial Research | Azole piperazine congeners | Synthesis involving azole moieties |

| Agrochemicals | Acaricidal phenylpiperazine derivatives | Sequential reactions including sulfonylation and alkylation |

Analytical and Methodological Approaches in Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are essential for separating 1-(3-Methylphenyl)piperazine from complex mixtures, a necessary step for accurate analysis.